molecular formula C26H24ClNO5S B3018945 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866340-44-5

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B3018945
CAS No.: 866340-44-5
M. Wt: 497.99
InChI Key: NYJPNBZWTLPKTE-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Introduction of the ethoxy groups: Ethylation of the quinoline core can be performed using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in biochemical assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can bind to receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-[(2-bromophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and sulfonyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJPNBZWTLPKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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